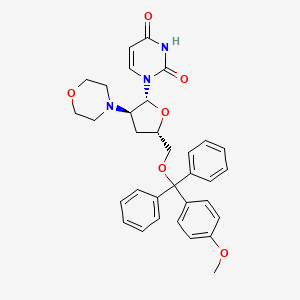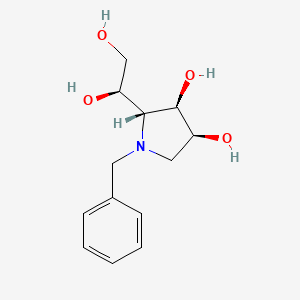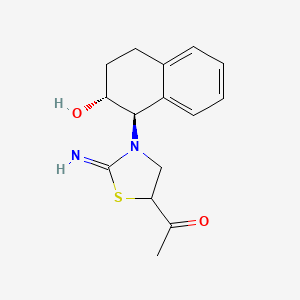
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine: is a synthetic organic compound known for its potential antidepressant properties. This compound belongs to the class of thiazolidines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxy-tetrahydronaphthalene moiety and the acetyl group contributes to its unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine typically involves a multi-step process:
Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Hydroxy-Tetrahydronaphthalene Moiety: This can be achieved through a nucleophilic substitution reaction where the hydroxy-tetrahydronaphthalene group is introduced to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various acyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine has been studied for its potential antidepressant activity. It has shown promising results in preclinical studies, outperforming some traditional antidepressants .
Medicine
The compound’s potential antidepressant properties make it a candidate for further development into therapeutic agents. Its unique mechanism of action could offer advantages over existing treatments.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it suitable for various applications .
作用機序
The antidepressant activity of trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is believed to be due to its interaction with neurotransmitter systems in the brain. It may inhibit the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing mood. Additionally, it may modulate other pathways involved in mood regulation .
類似化合物との比較
Similar Compounds
Imipramine: A tricyclic antidepressant with a different structure but similar antidepressant effects.
Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different chemical structure.
Uniqueness
trans-2-((2-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)imino)-3-acetylthiazolidine is unique due to its thiazolidine ring and the presence of the hydroxy-tetrahydronaphthalene moiety. These structural features contribute to its distinct pharmacological profile and potential advantages over traditional antidepressants .
特性
CAS番号 |
141034-17-5 |
|---|---|
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC名 |
1-[3-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-imino-1,3-thiazolidin-5-yl]ethanone |
InChI |
InChI=1S/C15H18N2O2S/c1-9(18)13-8-17(15(16)20-13)14-11-5-3-2-4-10(11)6-7-12(14)19/h2-5,12-14,16,19H,6-8H2,1H3/t12-,13?,14-/m1/s1 |
InChIキー |
AKKUNFXLBYLQBZ-WYAMFQBQSA-N |
異性体SMILES |
CC(=O)C1CN(C(=N)S1)[C@H]2[C@@H](CCC3=CC=CC=C23)O |
正規SMILES |
CC(=O)C1CN(C(=N)S1)C2C(CCC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



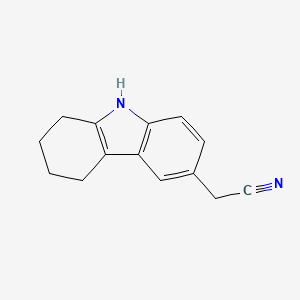
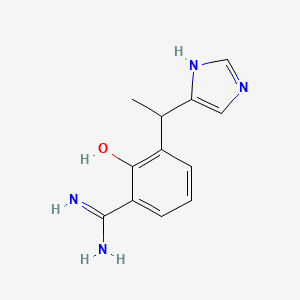
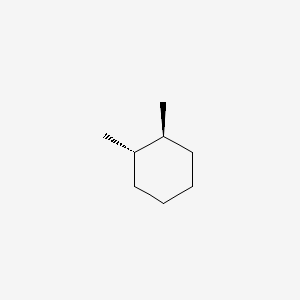
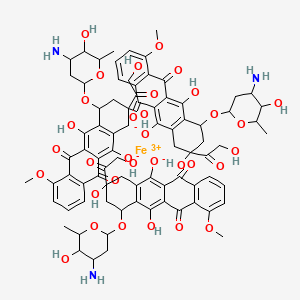
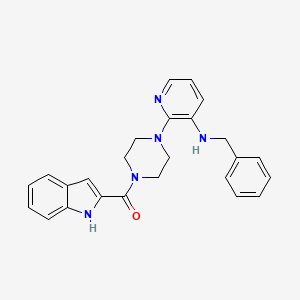
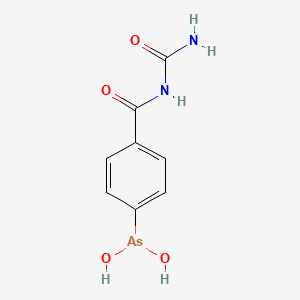
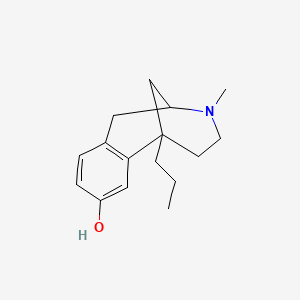
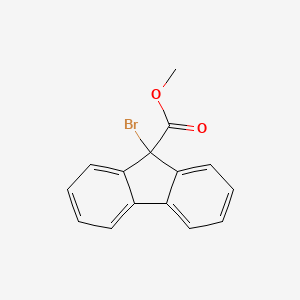
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

